3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol structure
3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol structure
An In-depth Technical Guide to 3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical structure, plausible synthetic routes, anticipated spectroscopic signature, and potential applications of 3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol. The presence of a trifluoromethyl group and a fluorinated phenyl ring on a pyridin-2-ol scaffold suggests significant potential in the fields of medicinal chemistry and agrochemicals. The trifluoromethyl moiety is known to enhance metabolic stability and lipophilicity, key properties for bioactive molecules.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this promising, albeit not extensively studied, compound.
Introduction and Structural Elucidation
3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol is a heterocyclic compound featuring a central pyridin-2-ol core. This core is substituted at the 3-position with a 3-fluorophenyl group and at the 5-position with a trifluoromethyl group. The unique combination of these moieties suggests a molecule with tailored electronic and steric properties, making it an attractive candidate for biological screening.
The pyridine ring is a common motif in a vast array of pharmaceuticals and agrochemicals.[2][3] The introduction of a trifluoromethyl group can significantly alter the physicochemical properties of a molecule, often leading to increased metabolic stability, enhanced binding affinity to biological targets, and improved membrane permeability.[1] The additional presence of a fluorine atom on the phenyl ring further modulates the electronic character and potential for hydrogen bonding interactions.
Physicochemical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₁₂H₇F₄NO |
| Molecular Weight | 257.19 g/mol |
| IUPAC Name | 3-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyridin-2-one |
| CAS Number | Not assigned |
| Predicted LogP | 2.5 - 3.5 |
| Predicted pKa | 8.0 - 9.0 (for the pyridin-2-ol proton) |
| Appearance | Likely a white to off-white solid |
The trifluoromethyl group is strongly electron-withdrawing, which would decrease the basicity of the pyridine nitrogen and increase the acidity of the pyridin-2-ol proton compared to unsubstituted analogs. The overall lipophilicity is expected to be moderate to high, a desirable trait for cell permeability.
Synthesis and Manufacturing
A robust and versatile method for the synthesis of 3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol would likely involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[4][5][6][7][8] This approach offers high functional group tolerance and generally proceeds with good to excellent yields.
Proposed Retrosynthetic Analysis
A plausible retrosynthetic pathway would disconnect the C-C bond between the pyridine and the phenyl ring, leading back to a halogenated pyridin-2-ol derivative and a fluorophenylboronic acid.
Caption: Retrosynthetic analysis for 3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure based on established methods for similar transformations.[5]
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Reaction Setup: To a solution of 3-bromo-5-(trifluoromethyl)pyridin-2-ol (1.0 eq.) in a suitable solvent such as 1,4-dioxane, add (3-fluorophenyl)boronic acid (1.5 eq.) and an aqueous solution of a base, for instance, 2 M sodium carbonate (Na₂CO₃) (3.0 eq.).
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 10-15 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add a palladium catalyst, such as PdCl₂(PPh₃)₂ (0.05 eq.), to the mixture.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol.
Caption: Proposed synthetic workflow for 3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol.
Spectroscopic Characterization (Anticipated)
The structural confirmation of 3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol would rely on a combination of spectroscopic techniques. The following are anticipated spectral data based on known chemical shifts for similar structures.[9][10][11]
| Technique | Anticipated Data |
| ¹H NMR | δ (ppm): ~12-13 (br s, 1H, OH/NH), ~8.0-8.2 (s, 1H, pyridine H6), ~7.3-7.6 (m, 4H, aromatic H), ~7.0-7.2 (m, 1H, pyridine H4) |
| ¹³C NMR | δ (ppm): ~160-165 (C=O), ~158-162 (C-F, d, ¹JCF), ~115-145 (aromatic C), ~120-125 (CF₃, q, ¹JCF) |
| ¹⁹F NMR | δ (ppm): ~ -60 to -70 (s, 3F, CF₃), ~ -110 to -120 (m, 1F, Ar-F) |
| Mass Spec (ESI+) | m/z: 258.05 [M+H]⁺ |
Potential Biological Activity and Applications
The structural motifs within 3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol are prevalent in numerous biologically active compounds. Trifluoromethylated pyridines are key components in a range of agrochemicals and pharmaceuticals.[2][3]
Potential as a Kinase Inhibitor
Many kinase inhibitors feature a heterocyclic core that can form hydrogen bonds with the hinge region of the kinase domain. The pyridin-2-ol tautomer could act as both a hydrogen bond donor and acceptor. The fluorophenyl and trifluoromethyl groups can occupy hydrophobic pockets within the ATP-binding site, potentially leading to high affinity and selectivity.
Caption: Hypothetical binding mode of the target molecule in a kinase active site.
Agrochemical Potential
Trifluoromethylpyridine derivatives are widely used as herbicides and insecticides.[2][3] The specific substitution pattern of 3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol could lead to novel modes of action or improved efficacy against resistant pests. For instance, some commercial herbicides target enzymes like acetolactate synthase (ALS).[2]
Conclusion
3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol represents a molecule of significant interest for further investigation in both pharmaceutical and agrochemical research. Its synthesis is achievable through well-established synthetic methodologies like the Suzuki-Miyaura cross-coupling. The combination of a fluorinated aryl group and a trifluoromethyl group on a pyridin-2-ol scaffold provides a strong rationale for its potential as a bioactive compound. Future research should focus on its synthesis, purification, and comprehensive biological evaluation to unlock its full potential.
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